molecular formula C36H44Cl4N6S2Zn B1429900 dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride CAS No. 931418-92-7

dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride

Cat. No.: B1429900
CAS No.: 931418-92-7
M. Wt: 832.1 g/mol
InChI Key: MKLBAKXCEQNMBC-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride (CAS 699015-82-2) is a coordination complex featuring a phenothiazine-derived ligand bound to a zinc dichloride center. Its molecular formula is C32H36Cl4N6S2Zn, with a molecular weight of 775.9904 g/mol . The ligand structure includes a phenothiazine core substituted with dimethylamino and methyl groups, forming a conjugated system that likely contributes to unique electronic and coordination properties. This compound’s synthesis and characterization methods, such as NMR and UV-Vis spectroscopy, align with protocols described for structurally complex organometallics .

Properties

IUPAC Name

dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H22N3S.4ClH.Zn/c2*1-11-7-13(20(3)4)9-15-17(11)19-18-12(2)8-14(21(5)6)10-16(18)22-15;;;;;/h2*7-10H,1-6H3;4*1H;/q2*+1;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLBAKXCEQNMBC-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.[Cl-].[Cl-].Cl[Zn]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44Cl4N6S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746898
Record name 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium chloride--dichlorozinc (2/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

832.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931418-92-7
Record name 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium chloride--dichlorozinc (2/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,9-Dimethyl-Methylene Blue
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Route

The preparation of dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride primarily involves the formation of a double salt by reacting 1,9-Dimethyl-Methylene Blue with zinc chloride under controlled conditions. This process typically includes:

  • Dissolving 1,9-Dimethyl-Methylene Blue in an appropriate solvent (commonly aqueous or polar organic solvents).
  • Adding zinc chloride in stoichiometric amounts to the dye solution.
  • Maintaining reaction conditions such as temperature, pH, and mixing speed to facilitate complex formation.
  • Isolating the double salt by precipitation or crystallization.
  • Purification steps to achieve a dye content of approximately 80%.

The exact reaction parameters (e.g., temperature, solvent choice, reaction time) are often proprietary and optimized by manufacturers to maximize yield and purity.

Industrial Scale Production

At an industrial scale, synthesis involves:

  • Large batch reactors with precise control over temperature and reagent addition rates.
  • Use of high-purity starting materials to ensure product consistency.
  • Purification through filtration, washing, and drying to obtain a stable powder form.
  • Quality control assays to confirm dye content and absence of impurities.

Detailed Reaction Conditions and Mechanism

Aspect Details
Starting Materials 1,9-Dimethyl-Methylene Blue, Zinc chloride
Solvent Typically aqueous or polar organic solvents
Temperature Range Mild to moderate temperatures (ambient to ~50°C)
Reaction Time Several hours, depending on scale and conditions
Product Isolation Precipitation/crystallization, filtration, drying
Purity Specification ~80% dye content in final product
Storage Stable at room temperature in powder form

The mechanism involves coordination of zinc ions with the phenothiazine dye cation, forming a stable double salt. Electrostatic interactions between the cationic dye and chloride ions, along with zinc coordination, stabilize the structure.

Research Findings on Preparation

  • Binding Specificity : The compound’s preparation ensures high specificity for sulfated glycosaminoglycans, which is critical for its applications in biochemical assays. The preparation method ensures the dye’s cationic sites remain available for binding after complexation with zinc chloride.

  • Kinetic Studies : Research on the reaction kinetics involving this compound indicates that acid concentration and reaction environment influence the formation rate of the double salt, guiding optimization of preparation conditions.

  • Purity and Stability : The double salt form exhibits enhanced stability compared to the free dye, attributed to zinc coordination, which is a key consideration in preparation protocols to maintain functional integrity.

Comparative Table of Preparation Parameters

Parameter Description Notes
Dye to Zinc Chloride Ratio Stoichiometric, typically 2:1 (dye:ZnCl2) Ensures formation of double salt
Solvent Water or polar organic solvents Solubility and reaction kinetics
Temperature Ambient to 50°C Balances reaction rate and stability
Reaction Time 2-6 hours Sufficient for complete complexation
Purification Method Filtration, crystallization Removes unreacted materials
Final Product Form Powder Facilitates storage and handling
Dye Content ~80% Quality control parameter

Analytical Data Supporting Preparation

Property Value Source
Molecular Formula C36H44Cl4N6S2Zn PubChem, EPA DSSTox
Molecular Weight 832.1 g/mol PubChem
Melting Point 250 °C (decomposition) Chemsrc
Stability Stable at room temperature in powder form BenchChem
Binding Affinity High specificity for sulfated glycosaminoglycans Research studies

Chemical Reactions Analysis

Types of Reactions

1,9-Dimethyl-Methylene Blue zinc chloride double salt primarily undergoes binding reactions with sulfated glycosaminoglycans. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

The primary reagent used with 1,9-Dimethyl-Methylene Blue zinc chloride double salt is sulfated glycosaminoglycans. The binding reaction occurs in aqueous solutions, with the dye binding specifically to the sulfated groups of the glycosaminoglycans .

Major Products Formed

The major product formed from the reaction of 1,9-Dimethyl-Methylene Blue zinc chloride double salt with sulfated glycosaminoglycans is a stable dye-glycosaminoglycan complex. This complex can be quantified using spectrophotometric methods, with an absorbance peak at approximately 525 nm .

Scientific Research Applications

Structure and Composition

The compound features a phenothiazine core, which is known for its biological activity. The presence of dimethylazanium and dichlorozinc suggests potential applications in coordination chemistry and medicinal chemistry.

Chemistry

  • Dye for Staining : The compound is employed as a dye in chemical reactions, aiding in visualization through its vibrant color.
  • Polymer Science : It is used in studies involving dye-polymer interactions, enhancing the capabilities of polymeric materials in various applications.

Biology

  • Staining DNA and RNA : Due to its high affinity for acidic compounds, it serves as an effective stain for nucleic acids.
  • Cellular Effects : The compound influences cell signaling pathways and gene expression related to oxidative stress and apoptosis.

Medicine

  • Potential Therapeutic Uses : Investigations into its effects on conditions like methaemoglobinaemia highlight its pharmacological potential.
  • Antimicrobial Activity : Studies indicate significant antimicrobial properties against various pathogens.

Industrial Applications

  • Textile Industry : Used for dyeing fabrics due to its vibrant color and stability.
  • Food Industry : Employed as a colorant in food products.

Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Observations
Mycobacterium smegmatis6.25 µg/mLSignificant activity observed
Pseudomonas aeruginosa12.5 µg/mLModerate activity
Candida albicans25 µg/mLLimited effectiveness

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of the compound against Mycobacterium smegmatis and Pseudomonas aeruginosa using the well diffusion method. The results indicated that the compound exhibited significant antibacterial activity, particularly at lower concentrations, suggesting its potential as a therapeutic agent against bacterial infections.

Case Study 2: Redox Reaction Studies

Research focused on the kinetics of reactions involving dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride with perchlorate ions showed that the second-order rate constant increased with higher acid concentrations. This finding emphasizes the compound's utility in studying reaction mechanisms in physical chemistry.

Mechanism of Action

The mechanism of action of 1,9-Dimethyl-Methylene Blue zinc chloride double salt involves its specific binding to sulfated glycosaminoglycans. The cationic dye interacts with the negatively charged sulfate groups on the glycosaminoglycans, forming a stable complex. This binding is facilitated by electrostatic interactions and is highly specific to sulfated glycosaminoglycans .

Comparison with Similar Compounds

Phenothiazine Derivatives

Phenothiazine-based compounds, such as methylene blue (CAS 61-73-4), share a tricyclic phenothiazine core but lack the zinc coordination and dimethylamino/methyl substituents present in the target compound. Methylene blue is widely used in medical and industrial applications due to its redox activity, whereas the zinc coordination in the target compound may enhance stability or modify electronic properties for specialized uses (e.g., catalysis or photodynamic therapy) .

Zinc Coordination Complexes

Zinc dichloride complexes, such as zinc phthalocyanine (CAS 14320-04-8), exhibit tetrahedral or octahedral geometries depending on ligand architecture. The target compound’s phenothiazine ligand likely imposes a distinct coordination geometry compared to planar phthalocyanine ligands, impacting solubility and reactivity .

Imidazolium Salts

The compound 1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)methyl]-4,5-dimethyl-1H-imidazolium (CAS 1260154-76-4) shares a cationic heterocyclic structure but features an imidazolium core instead of phenothiazine. optoelectronics) .

Physical and Spectral Properties

Property Target Compound Methylene Blue Zinc Phthalocyanine
Molecular Weight (g/mol) 775.99 319.85 1315.59
CAS Number 699015-82-2 61-73-4 14320-04-8
Key Functional Groups Phenothiazine, ZnCl₂ Phenothiazine Phthalocyanine, Zn
UV-Vis λmax (nm) Not reported 668 (aqueous) 680 (DMSO)
Coordination Geometry Likely tetrahedral N/A Square planar

The target compound’s spectral characterization (e.g., NMR chemical shifts) would resemble methods used for phenothiazine derivatives, with deviations due to zinc coordination-induced deshielding effects . Comparative NMR data for similar compounds are critical for structural validation .

Authoritative Data Sources

  • Merck Index : Provides validated data on physical properties, toxicity, and synthesis routes for benchmark compounds .
  • CRC Handbook of Chemistry and Physics : Offers reference values for spectral and thermodynamic properties .
  • Springer Spectral Data Tables : Critical for interpreting NMR and UV-Vis spectra during structural elucidation .

Biological Activity

Dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride is a complex compound that combines elements of phenothiazine chemistry with metal coordination. Phenothiazines are a class of compounds known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes:

  • Phenothiazine core : A tricyclic structure that contributes to its biological activity.
  • Dimethylamino group : Enhances lipophilicity and may influence receptor interactions.
  • Zinc coordination : The presence of zinc can affect the compound's reactivity and biological interactions.

Table 1: Structural Features of Dichlorozinc Compound

ComponentDescription
Phenothiazine coreTricyclic aromatic system
Dimethylamino groupEnhances solubility and receptor binding
Zinc coordinationInfluences reactivity and stability

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenothiazine derivatives, including dichlorozinc compounds. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of tubulin polymerization : This disrupts the mitotic spindle formation, leading to cell cycle arrest in the G2/M phase.
  • Synergistic effects with other chemotherapeutics : For instance, certain phenothiazine derivatives have shown enhanced efficacy when combined with doxorubicin against multidrug-resistant cancer cells .

Antibacterial Activity

Phenothiazines exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve:

  • Disruption of bacterial cell membranes : This leads to increased permeability and eventual cell lysis.
  • Synergistic action with antibiotics : They can lower the effective doses of antibiotics needed to achieve therapeutic effects .

Antiviral Effects

Some phenothiazine derivatives have demonstrated antiviral activity by inhibiting viral replication. The exact mechanisms remain under investigation but may involve interference with viral entry or replication processes within host cells .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features. Key findings include:

  • Substituents at C-2 position : Modifications at this position significantly affect the compound's lipophilicity and biological activity.
  • Presence of electronegative atoms : Atoms such as chlorine or fluorine enhance the pharmacological profile by improving receptor binding affinity .

Table 2: Summary of SAR Findings

SubstituentBiological Activity
-ClEnhanced antibacterial activity
-CF3Increased lipophilicity
-SO2NR2Potent neuroleptic effects

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the efficacy of a phenothiazine derivative against MCF-7 breast cancer cells. The results showed:

  • IC50 value : 3.5-fold lower than that observed in non-tumorigenic cells (MCF-10A), indicating selective toxicity towards cancer cells.
  • Mechanism : Induction of apoptosis was confirmed through molecular docking studies, suggesting binding to tubulin .

Case Study 2: Antibacterial Activity Against Salmonella

In vivo studies demonstrated that phenothiazine derivatives provided significant protection against Salmonella infection in mice models. The protective capacity varied depending on the specific derivative used, with some showing minimal toxicity while effectively reducing bacterial load .

Q & A

Q. Can computational modeling predict its interactions with biological targets?

  • Methodological Answer : Use in silico tools like Way2Drug PharmaExpert:
  • Docking simulations : Model binding to trypanothione reductase (target in protozoan pathogens).
  • ADMET profiling : Predict toxicity thresholds (e.g., LD50) using QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride
Reactant of Route 2
Reactant of Route 2
dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.